Fenamole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenamole can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride. This intermediate is then reacted with sodium azide to yield 1-phenyl-5-aminotetrazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Fenamole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: This compound can participate in substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medical Applications

Pain Management

Fenamole is primarily used for the treatment of pain associated with muscle spasms. Its effectiveness in alleviating pain has been documented, although comprehensive human studies remain limited. Animal studies suggest potential harmful effects during pregnancy, indicating caution in its use among pregnant women .

Mechanism of Action

The precise mechanism of action for this compound is not fully understood; however, it is believed to inhibit the production of specific chemical messengers in the brain responsible for pain and inflammation. The compound's analgesic properties make it comparable to other NSAIDs, although further research is necessary to elucidate its full pharmacological profile.

Research Applications

Biological Activity Studies

this compound has been investigated for various biological activities beyond pain relief, including potential antimicrobial and anticancer properties. These studies aim to explore the compound's efficacy against different pathogens and cancer cell lines, contributing to the broader understanding of its therapeutic potential.

Synthesis and Chemistry

In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its derivatives are explored for therapeutic applications, enhancing its relevance in medicinal chemistry. The synthesis typically involves modifications that can lead to novel compounds with enhanced biological activity.

Industrial Applications

Specialty Chemicals Production

this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis highlights its importance in industrial applications, where it can contribute to the development of various products.

Mechanism of Action

The mechanism of action of fenamole involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Fenamole is structurally related to other phenyltetrazoles and derivatives, such as:

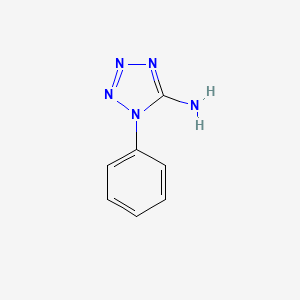

- 1-phenyl-1H-tetrazol-5-amine

- 5-amino-1-phenyltetrazole

Uniqueness

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, this compound may exhibit different biological activities and chemical behavior, making it a valuable compound for various research and industrial applications .

Biological Activity

Fenamole, a small molecule with the chemical formula and a CAS number of 21640, has garnered attention for its biological activity and potential therapeutic applications. Originally investigated for its role in supportive care, particularly concerning side effects and dental plaque, this compound's pharmacological profile has led to various studies exploring its mechanism of action and efficacy in different biological contexts.

This compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. The compound exhibits properties that suggest it may modulate pathways related to pain and inflammation, making it a candidate for further investigation in pain management therapies.

Pharmacological Properties

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation. This property is significant for conditions characterized by chronic inflammation.

- Analgesic Activity : this compound has shown potential as an analgesic agent, possibly through the inhibition of pain pathways in the central nervous system.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against oral pathogens associated with dental plaque formation.

Clinical Investigations

A notable study published in PubMed examined the effects of this compound on dental plaque formation. The study involved a controlled trial where participants were administered this compound to assess its efficacy in reducing plaque accumulation compared to a placebo group. The results demonstrated a statistically significant reduction in plaque scores among those treated with this compound, indicating its potential use as an adjunctive treatment in oral hygiene.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of this compound on human cell lines. These studies revealed that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations but effectively reduced the levels of inflammatory markers such as IL-6 and TNF-alpha.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How do I identify research gaps in Fenamole's pharmacological mechanisms?

Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science, prioritizing peer-reviewed studies from the last decade. Apply the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential Value, Systematic) to evaluate gaps in understanding its anti-inflammatory action or metabolic pathways. Cross-reference preclinical and clinical studies to highlight discrepancies in efficacy or toxicity data .

Q. What experimental design principles are critical for initial this compound studies?

Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For in vitro assays, include dose-response curves with positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory studies). For in vivo models, ensure species-specific metabolic considerations (e.g., murine vs. human CYP450 enzyme activity) and adhere to ARRIVE guidelines for reproducibility .

Q. Which analytical methods are recommended for characterizing this compound's physicochemical properties?

Employ HPLC-MS/MS for purity assessment and metabolite identification, DSC/TGA for thermal stability profiling, and NMR spectroscopy for structural elucidation. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision parameters. Cross-validate results with computational tools like Gaussian for molecular dynamics simulations .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved?

Perform meta-analyses of existing datasets using PRISMA guidelines, stratifying by administration routes (oral vs. topical) and patient demographics. Apply Bayesian hierarchical models to account for inter-study variability. Validate hypotheses with in silico absorption-distribution-metabolism-excretion (ADME) models (e.g., GastroPlus) to simulate bioavailability under varying physiological conditions .

Q. What strategies optimize this compound formulation stability in long-term studies?

Implement Design of Experiments (DoE) with response surface methodology (RSM) to test excipient compatibility. Monitor degradation products via accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Use multivariate analysis (e.g., PCA) to identify critical factors (pH, humidity) influencing shelf life .

Q. How can this compound's cross-species toxicity discrepancies be addressed?

Apply allometric scaling to adjust dose thresholds between rodents and humans, incorporating species-specific metabolic rate and body surface area. Validate with PBPK modeling (e.g., Simcyp) to simulate organ-specific exposure. Conduct in vitro interspecies comparisons using hepatocyte cultures or microphysiological systems (e.g., organ-on-a-chip) .

Q. What methodologies elucidate this compound's off-target effects in complex biological systems?

Integrate multi-omics approaches :

- Proteomics (LC-MS/MS) to map protein interaction networks.

- Transcriptomics (RNA-seq) to identify dysregulated pathways.

- Metabolomics (NMR/HRMS) to profile endogenous metabolite shifts. Use systems pharmacology tools (e.g., Cytoscape) for pathway enrichment analysis and prioritize targets with high clinical relevance .

Q. How should researchers navigate conflicting clinical trial outcomes for this compound?

Conduct individual participant data (IPD) meta-analysis to harmonize heterogeneous datasets. Apply Cochran’s Q test to quantify heterogeneity and random-effects models to pool effect sizes. Explore subgroup analyses (e.g., age, comorbidities) using mixed-effects regression to identify confounding variables .

Q. Methodological Frameworks

Properties

IUPAC Name |

1-phenyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDRMKBVYYVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048694 | |

| Record name | Fenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-78-7 | |

| Record name | Fenamole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENAMOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H264PBQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.